molecular formula C15H14FNO5S B5511210 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B5511210
M. Wt: 339.3 g/mol
InChI Key: XQWSYYFUAOAFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE is a compound that belongs to the class of sulfonamides Sulfonamides are known for their medicinal properties, particularly as antibacterial agents

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO5S/c1-20-13-4-2-10(16)8-15(13)23(18,19)17-11-3-5-12-14(9-11)22-7-6-21-12/h2-5,8-9,17H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWSYYFUAOAFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions. The reaction is carried out in an aqueous solution of sodium carbonate at pH 10, resulting in the formation of the sulfonamide derivative . Further substitution at the nitrogen position with various alkyl or aryl halides in the presence of N,N-dimethylformamide and lithium hydride yields the final compound .

Chemical Reactions Analysis

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE involves the inhibition of bacterial enzymes, particularly those involved in folic acid synthesis. By blocking the folate synthetase enzyme, the compound impedes the synthesis of folic acid, which is essential for bacterial growth and multiplication . This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE can be compared with other sulfonamide derivatives, such as:

    Sulfamethoxazole: A commonly used antibacterial agent that also inhibits folic acid synthesis.

    Sulfadiazine: Another sulfonamide antibiotic with similar mechanisms of action.

    Sulfisoxazole: Known for its use in treating urinary tract infections.

The uniqueness of this compound lies in its specific structural features, such as the benzodioxin ring and the presence of fluorine and methoxy groups, which may confer distinct biological activities and pharmacokinetic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.